N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a cyclohexene ring, a fluorophenyl group, and a trifluoromethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the cyclohexene ring: This can be done through a Heck reaction or a similar coupling reaction.
Addition of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-bromophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, biological activity, and overall chemical behavior, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H22F4N4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22F4N4/c1-14-13-18(27-12-11-15-5-3-2-4-6-15)30-21(28-14)19(20(29-30)22(24,25)26)16-7-9-17(23)10-8-16/h5,7-10,13,27H,2-4,6,11-12H2,1H3 |
InChI Key |
GNHYGRNODXAWKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CCCCC3)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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